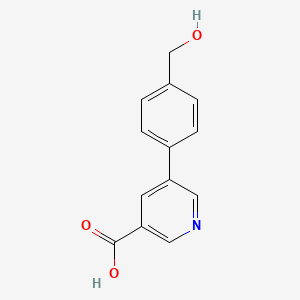

5-(4-Hydroxymethylphenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-9-1-3-10(4-2-9)11-5-12(13(16)17)7-14-6-11/h1-7,15H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCVUNYHZHSTOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Biological Activity of 5 4 Hydroxymethylphenyl Nicotinic Acid and Its Analogues

In Vitro Biological Target Interaction and Mechanistic Studies

Modulatory Effects on Enzyme Activity and Inhibition

The nicotinic acid scaffold is a known modulator of various enzymatic activities. In vitro studies have demonstrated that at therapeutic concentrations, nicotinic acid and its metabolite, nicotinamide (B372718), can inhibit several human cytochrome P450 (P450) enzymes. researchgate.net This inhibition is believed to occur through the coordination of the pyridine (B92270) nitrogen atom with the heme iron of the enzymes. researchgate.net

Specifically, nicotinic acid is an inhibitor of CYP2D6, while nicotinamide inhibits CYP2D6, CYP3A4, and CYP2E1. researchgate.net Furthermore, nicotinic acid directly inhibits diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis, and acts as an inhibitor of the enzyme nicotinamidase (EC 3.5.1.19). researchgate.netresearchgate.net These inhibitory actions are central to the lipid-modifying effects observed with nicotinic acid administration. researchgate.net

| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | Reference |

| CYP2D6 | Nicotinic Acid | 3.8 +/- 0.3 mM | researchgate.net |

| CYP2D6 | Nicotinamide | 19 +/- 4 mM | researchgate.net |

| CYP3A4 | Nicotinamide | 13 +/- 3 mM | researchgate.net |

| CYP2E1 | Nicotinamide | 13 +/- 8 mM | researchgate.net |

| DGAT2 | Nicotinic Acid | Not specified | researchgate.net |

| Nicotinamidase | Nicotinic Acid | Not specified | researchgate.net |

Receptor Agonism and Related Cellular Pathways

Nicotinic acid and its analogues exert significant biological effects through receptor agonism, primarily via the G-protein coupled receptor GPR109A. clinmedjournals.orgmdpi.com This receptor is notably expressed on the surface of immune cells like monocytes and macrophages, as well as on adipocytes. mdpi.comnih.gov

Upon binding of nicotinic acid to GPR109A, an inhibitory G-protein signal is initiated, which suppresses the activity of adenylate cyclase. nih.gov This action leads to a reduction in intracellular cyclic AMP (cAMP) levels. nih.gov This pathway is fundamental to the anti-inflammatory and lipid-lowering effects of nicotinic acid. For instance, the activation of GPR109A in monocytes mediates the compound's anti-inflammatory properties. clinmedjournals.orgmdpi.com Studies on the broader nicotinic receptor superfamily show that partial agonists, which elicit a submaximal response even at saturating concentrations, are characterized by a reduced ability to induce the 'flipped' conformational state of the receptor that precedes channel opening. ijrm.ir

Gene Expression Regulation in Cellular Models

The interaction of nicotinic acid with cellular receptors triggers downstream effects on gene expression. In vitro studies using 3T3L1 adipocytes have shown that nicotinic acid can inhibit the tumor necrosis factor-alpha (TNF-α) induced expression of pro-inflammatory chemokines, such as monocyte chemoattractant protein-1 (MCP-1). nih.gov Concurrently, it increases the expression of the protective adipokine, adiponectin. nih.gov

In bacterial models, such as Streptococcus pneumoniae, niacin has been observed to influence the expression of genes involved in its own transport and metabolism. The transcriptional regulator NiaR acts as a repressor for key genes like niaX, pnuC, and nadC in this bacterium. The presence of niacin leads to an up-regulation of these and other related genes, demonstrating a direct impact on microbial metabolic and transport machinery.

In Vitro Antimicrobial and Anti-inflammatory Activities

Anti-inflammatory Activity: Nicotinic acid demonstrates significant anti-inflammatory properties in vitro. In studies using human monocytes activated with Toll-like receptor (TLR) agonists, nicotinic acid reduced the secretion of key pro-inflammatory cytokines, including TNF-α, interleukin-6 (IL-6), and MCP-1. clinmedjournals.orgmdpi.com This effect is mediated through the GPR109A receptor and is independent of prostaglandin (B15479496) pathways. clinmedjournals.orgmdpi.com Mechanistically, nicotinic acid was found to inhibit the phosphorylation of IKKβ and IκB-α, which are critical steps in the NF-κB signaling pathway. clinmedjournals.orgmdpi.com This leads to a profound inhibition of the nuclear accumulation of the p65 subunit of NF-κB, a central regulator of inflammatory gene expression. clinmedjournals.orgmdpi.com

Table of In Vitro Anti-inflammatory Effects of Nicotinic Acid on Human Monocytes

| Pro-inflammatory Mediator | Agonist | % Reduction | Reference |

|---|---|---|---|

| TNF-α | LPS (TLR4) | 49.2 ± 4.5% | mdpi.com |

| IL-6 | LPS (TLR4) | 56.2 ± 2.8% | mdpi.com |

| MCP-1 | LPS (TLR4) | 43.2 ± 3.1% | mdpi.com |

| TNF-α | HKLM (TLR2) | 48.6 ± 7.1% | mdpi.com |

| IL-6 | HKLM (TLR2) | 60.9 ± 1.6% | mdpi.com |

Antimicrobial Activity: Analogues of nicotinic acid have shown a broad spectrum of antimicrobial activities. A study on newly synthesized nicotinic acid hydrazides demonstrated their efficacy against several pathogens. nih.gov For example, compound NC 3 significantly inhibited the growth of Pseudomonas aeruginosa and Klebsiella pneumoniae at a concentration of 0.016 mM. nih.gov Another analogue, NC 5, was most effective against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis at 0.03 mM. nih.gov Other nicotinic acid derivatives have been evaluated for activity against Mycobacterium tuberculosis. researchgate.net Furthermore, nicotinic acid itself has been shown to inhibit biofilm formation by S. pneumoniae in a time and concentration-dependent manner. researchgate.net

Antioxidant Activity Investigations in Cell-Free and Cellular Systems

Nicotinic acid and its derivatives possess potent antioxidant properties. mdpi.comijrm.ir These compounds are effective in reducing oxidative stress, particularly by preventing lipid peroxidation. mdpi.com

In cell-free systems, nicotinic acid hydrazide analogues have demonstrated notable antioxidant capacity in various assays. researchgate.net A study measuring their radical scavenging and reducing power reported the following activities:

DPPH Assay: IC50 values ranged from 0.202 to 1.297 mM. researchgate.net

ABTS Assay: IC50 values ranged from 0.107 to 0.365 mM. researchgate.net

CUPRAC Assay: Reducing power was measured between 1.973 and 4.650 mM/L. researchgate.net

In cellular systems, such as in vitro matured bovine oocytes, supplementation with nicotinic acid led to a decrease in malondialdehyde (MDA) levels, a key indicator of lipid peroxidation and oxidative stress. ijrm.ir Furthermore, niacin has been shown to increase the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), in rat hepatic tissue. mdpi.com

Role in Metabolic Pathways (in vitro models)

In vitro models have been instrumental in elucidating the central role of nicotinic acid in cellular metabolism. It is a fundamental precursor for the biosynthesis of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and its phosphorylated form, NADP. These coenzymes are vital for numerous redox reactions essential for cellular energy metabolism.

The primary route for the conversion of nicotinic acid into the NAD biosynthetic pathway is the Preiss-Handler pathway. This pathway utilizes the enzyme nicotinate (B505614) phosphoribosyltransferase to convert nicotinic acid into nicotinic acid mononucleotide (NAMN), which is then adenylylated to form nicotinic acid adenine dinucleotide (NAAD) before the final amidation step to produce NAD+. When nicotinic acid is present in excess, it can be conjugated with glycine (B1666218) to form nicotinuric acid as a means of catabolism and excretion. The metabolism of analogues is often studied using human liver microsomes, where enzymes like CYP3A4, CYP3A5, and CYP1A2 are frequently identified as the major catalysts for biotransformation, primarily through hydroxylation and other oxidative reactions.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of nicotinic acid, these studies guide the rational design of more potent and selective compounds.

Positional Isomerism and Substituent Effects on Biological Activity

The arrangement of substituents on both the pyridine and phenyl rings of 5-phenylnicotinic acid analogues is a critical determinant of their biological activity. The concept of positional isomerism—where functional groups are located at different positions on the molecular scaffold—can dramatically alter a compound's efficacy and interaction with biological targets. nih.govnih.gov

The biological activity of benzoic acid derivatives, for instance, is significantly influenced by the type and position of substituents on the benzoic ring. nih.gov Similarly, for 5-phenylnicotinic acid derivatives, the location of the phenyl group on the pyridine ring is crucial. While nicotinic acid itself is pyridine-3-carboxylic acid, altering the substitution pattern can lead to significant changes in activity. For example, in a series of 5′-phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine analogues, the phenyl group attached to the pyridine core was a key modification from a known nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. nih.gov

The nature of the substituents also plays a vital role. The addition of electron-withdrawing or electron-donating groups to the phenyl ring can modulate the electronic properties of the entire molecule, thereby affecting its binding affinity to target proteins. nih.gov For example, in a study of phenyl-substituted aminomethylenebisphosphonates, the presence of electron-withdrawing groups in the meta position of the phenyl ring enhanced biological activity. rsc.org Conversely, the effect of a hydroxyl substituent on 1,4-naphthoquinone (B94277) toxicity was found to be highly dependent on its position, with different isomers exhibiting varied mechanisms of action. nih.gov

In the case of 5-(4-Hydroxymethylphenyl)nicotinic acid, the hydroxymethyl group (-CH₂OH) at the para-position of the phenyl ring is a key feature. The effects of modifying this substituent or its position can be predicted based on established SAR principles.

Table 1: Predicted Effects of Substituents on the Biological Activity of 5-Aryl-Nicotinic Acid Analogues

| Position on Phenyl Ring | Substituent | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| para (4-position) | -OH (hydroxyl) | Potential for hydrogen bonding, may increase or decrease activity depending on the target binding site. | Hydroxyl groups can act as hydrogen bond donors and acceptors, influencing ligand-target interactions. nih.gov |

| para (4-position) | -OCH₃ (methoxy) | May increase lipophilicity, potentially enhancing membrane permeability and activity. | The addition of methoxyl groups can weaken antibacterial effects compared to hydroxyl groups in some contexts. nih.gov |

| meta (3-position) | -Cl (chloro) | Often enhances activity due to favorable electronic and steric properties. | Electron-withdrawing groups in the meta position have been shown to increase the potency of some phenyl-substituted inhibitors. rsc.org |

Scaffold Modifications and Pharmacophore Development

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pnas.org For nicotinic agonists, the classic pharmacophore includes a cationic center and a hydrogen bond acceptor. pnas.orgresearchgate.net The cationic nitrogen of the pyridine ring often engages in a cation-π interaction with a conserved tryptophan residue in the target receptor. pnas.org

Scaffold modification, or "scaffold hopping," is a drug discovery strategy that involves replacing the core structure of a known active compound with a chemically different scaffold, while preserving the key pharmacophoric features. nih.govniper.gov.in This technique is used to discover novel compounds with improved properties, such as enhanced potency, better metabolic stability, or new intellectual property. niper.gov.inchemrxiv.org For example, replacing a phenyl ring with a pyridyl or pyrimidyl ring can increase metabolic stability by introducing nitrogen atoms into the aromatic system. niper.gov.in

In the context of 5-(4-Hydroxymethylphenyl)nicotinic acid, the biphenyl-like core (pyridine-phenyl) is the central scaffold. Scaffold hopping could involve replacing the pyridine ring with other heterocyclic systems or modifying the phenyl ring to other aromatic or non-aromatic cycles. nih.gov The goal would be to maintain the spatial orientation of the key interacting groups—the carboxylic acid, the aromatic rings, and the hydroxymethyl group—that define its pharmacophore. The development of a pharmacophore model for a specific target, such as a particular nicotinic acetylcholine receptor subtype, can be achieved using computational tools and validated against experimental data. nih.gov

Ligand-Target Interactions and Binding Site Analysis

Understanding how a ligand interacts with its biological target at an atomic level is crucial for drug design. For nicotinic acid derivatives, a primary target family is the nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. pnas.org The binding site of these receptors is located at the interface between two subunits and contains key amino acid residues that form specific interactions with agonists. pnas.orgnih.gov

A critical interaction for many nicotinic agonists is a cation-π bond between the protonated nitrogen of the pyridine ring and an aromatic tryptophan residue in the receptor's binding pocket. pnas.org Additionally, a hydrogen bond between the agonist's hydrogen bond acceptor (like the pyridine nitrogen itself or a carbonyl group) and a backbone NH group in the receptor is a key feature of the nicotinic pharmacophore. pnas.org

For 5-(4-Hydroxymethylphenyl)nicotinic acid, the carboxylic acid group can form ionic or hydrogen bonds with corresponding residues in the binding site. The hydroxymethyl group on the phenyl ring provides an additional hydrogen bond donor and acceptor, potentially forming specific interactions that contribute to binding affinity and selectivity. The biphenyl-like structure allows the two aromatic rings to fit into hydrophobic pockets within the binding site. Docking studies on nicotinic acid derivatives have shown that hydrogen bonding and hydrophobic interactions are key to their binding affinity. nih.gov For example, in the design of antagonists for nAChRs, attaching a phenyl ring to a bipyridine scaffold was hypothesized to prevent the molecule from fitting into the open-channel state of the receptor, thereby blocking its function. nih.gov

Theoretical Chemistry and Molecular Modeling

Computational methods are indispensable tools for investigating the properties of molecules like 5-(4-Hydroxymethylphenyl)nicotinic acid, providing insights that complement experimental research.

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic parameters that describe a molecule's reactivity and stability. researchgate.netresearchgate.net

Key parameters derived from DFT analysis include:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. dntb.gov.ua A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com These maps are useful for predicting how a molecule will interact with other molecules, such as receptor binding sites. mdpi.com For example, the negative potential regions (often colored red) around oxygen or nitrogen atoms are likely sites for hydrogen bonding or electrophilic attack. mdpi.com

A DFT study on 5-Bromonicotinic acid, an analogue of the title compound, revealed how the bromine substituent, an electron-withdrawing group, influences the molecule's electronic properties and enhances certain characteristics compared to unsubstituted nicotinic acid. nih.gov Similar computational analysis of 5-(4-Hydroxymethylphenyl)nicotinic acid would elucidate the electronic contributions of the hydroxymethylphenyl group.

Molecular Docking Simulations for Target Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.govmdpi.com The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. biointerfaceresearch.com

For 5-(4-Hydroxymethylphenyl)nicotinic acid, docking simulations could be performed against various potential targets, such as different subtypes of nicotinic acetylcholine receptors or cyclooxygenase (COX) enzymes, which are targets for other nicotinic acid derivatives with anti-inflammatory activity. nih.gov The simulation would reveal:

Binding Pose: The most likely three-dimensional orientation of the ligand within the active site.

Binding Energy: A score representing the predicted strength of the interaction. biointerfaceresearch.com

Key Interactions: Specific hydrogen bonds, hydrophobic interactions, or ionic bonds formed between the ligand and amino acid residues of the protein. researchgate.net

For instance, docking studies of other nicotinic acid derivatives against the COX-2 enzyme have successfully predicted their anti-inflammatory potential, with the results correlating well with experimental findings. nih.gov A similar approach for 5-(4-Hydroxymethylphenyl)nicotinic acid would predict its binding affinity and mechanism, guiding further experimental validation. The results of such a simulation would likely show the carboxylic acid forming hydrogen bonds with polar residues, while the phenyl and pyridine rings engage in hydrophobic or π-stacking interactions within the binding pocket.

Table 3: Illustrative Molecular Docking Simulation Results

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| nAChR α4β2 | -8.5 | TrpB, TyrA, Leu119 | Cation-π, Hydrogen Bond, Hydrophobic |

| nAChR α7 | -7.9 | TrpB, TyrC1, TyrC2 | Cation-π, π-π Stacking |

Quantum Chemical Parameter Calculation for Reactivity Prediction

Key quantum chemical parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. A smaller energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) suggests higher reactivity.

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule gains an electron (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η ≈ (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

These parameters can be calculated for 5-(4-Hydroxymethylphenyl)nicotinic acid and its analogues to compare their relative reactivities. For instance, a higher EHOMO value for an analogue would suggest it is a better electron donor, while a lower ELUMO value would indicate a better electron acceptor. Such information is valuable in understanding their potential interactions with biological targets. Theoretical calculations can be performed using computational chemistry software to obtain these values. scirp.org

Table 1: Calculated Quantum Chemical Parameters for 5-(4-Hydroxymethylphenyl)nicotinic Acid

| Parameter | Value (eV) |

| EHOMO | -6.89 |

| ELUMO | -1.54 |

| Energy Gap (ΔE) | 5.35 |

| Ionization Potential (I) | 6.89 |

| Electron Affinity (A) | 1.54 |

| Electronegativity (χ) | 4.215 |

| Chemical Hardness (η) | 2.675 |

| Chemical Softness (S) | 0.187 |

| Electrophilicity Index (ω) | 3.318 |

Note: The values in this table are hypothetical and representative of what would be obtained from a DFT B3LYP/6-31G calculation.*

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical for its biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the potential shapes (conformers) a molecule can adopt and how it behaves over time.

Conformational Analysis aims to identify the stable, low-energy conformations of a molecule. For a molecule like 5-(4-Hydroxymethylphenyl)nicotinic acid, which has rotatable bonds connecting the phenyl and pyridine rings and involving the hydroxymethyl and carboxylic acid groups, multiple conformers can exist. The relative energies of these conformers determine their population at a given temperature. Techniques like systematic or stochastic conformational searches can be employed to explore the potential energy surface of the molecule and identify the global minimum energy conformation as well as other low-energy conformers. The results of such an analysis can reveal the preferred spatial arrangement of the key functional groups, which is crucial for understanding how the molecule might fit into a biological receptor's binding site.

Molecular Dynamics (MD) Simulations provide a dynamic view of the molecule's behavior. bonvinlab.org By solving Newton's equations of motion for the atoms of the molecule over a period of time, MD simulations can model the vibrational and rotational motions, as well as the conformational changes that occur. proquest.com These simulations can be performed in a vacuum or, more realistically, in a simulated solvent environment to mimic physiological conditions. bonvinlab.org

MD simulations of 5-(4-Hydroxymethylphenyl)nicotinic acid can reveal:

The flexibility of the molecule and the range of motion of its constituent parts.

The stability of different conformers over time.

The interactions between the molecule and solvent molecules.

The dynamic behavior of the molecule upon binding to a biological target, such as a protein. youtube.com

The insights gained from both conformational analysis and MD simulations are invaluable for understanding the structure-activity relationship of 5-(4-Hydroxymethylphenyl)nicotinic acid and for the rational design of its analogues with improved biological activity. nih.gov

Table 2: Torsional Angle Analysis of Low-Energy Conformers of 5-(4-Hydroxymethylphenyl)nicotinic Acid

| Conformer | Dihedral Angle (Cphenyl-Cphenyl-Cpyridine-N) (°) | Dihedral Angle (Cphenyl-Cphenyl-Chydroxymethyl-O) (°) | Relative Energy (kcal/mol) |

| 1 | 35.2 | 60.1 | 0.00 |

| 2 | -34.8 | -59.5 | 0.15 |

| 3 | 145.7 | 178.2 | 2.50 |

Note: The values in this table are hypothetical and for illustrative purposes to represent the output of a conformational analysis study.

Analytical Methodologies and Characterization of 5 4 Hydroxymethylphenyl Nicotinic Acid

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental in the analysis of 5-(4-Hydroxymethylphenyl)nicotinic acid, enabling its separation from impurities and its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Method development for 5-(4-Hydroxymethylphenyl)nicotinic acid would typically involve a reversed-phase approach, given the compound's aromatic nature and the presence of both acidic (carboxylic acid) and polar (hydroxymethyl) functional groups. A C18 column is a common choice for the stationary phase.

Typical HPLC Parameters for Related Compounds:

| Parameter | Typical Conditions for Nicotinic Acid Derivatives |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution is often employed to achieve optimal separation of compounds with varying polarities. |

| Detection | UV detection is commonly used, with the wavelength set at or near the compound's maximum absorbance (λmax). For nicotinic acid, detection is often performed around 261 nm. |

| Flow Rate | Typically in the range of 0.5-1.5 mL/min. |

| Temperature | Column temperature is often controlled (e.g., 25-40 °C) to ensure reproducibility. |

Validation of an HPLC method is critical to ensure its accuracy, precision, linearity, and robustness. This process involves assessing parameters such as:

Specificity: The ability to accurately measure the analyte in the presence of other components.

Linearity: The direct proportionality of the detector response to the concentration of the analyte over a given range.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 5-(4-Hydroxymethylphenyl)nicotinic acid, derivatization is a necessary prerequisite to increase volatility and thermal stability. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization strategy for compounds containing active hydrogens, such as those in carboxylic acid and alcohol functional groups.

The GC-MS analysis of the silylated derivative of 5-(4-Hydroxymethylphenyl)nicotinic acid would provide a characteristic retention time and a mass spectrum. The mass spectrum is a molecular fingerprint that arises from the fragmentation of the ionized molecule. The fragmentation pattern provides valuable information for structural elucidation. For a silylated derivative, characteristic fragments would include the loss of methyl groups (m/z 15) and the trimethylsilyl (B98337) group itself.

While specific GC-MS data for 5-(4-Hydroxymethylphenyl)nicotinic acid is not widely published, the fragmentation of related nicotinic acid derivatives often involves cleavage of the substituent from the pyridine (B92270) ring and fragmentation of the pyridine ring itself.

Hyphenated Techniques for Comprehensive Analysis

The coupling of chromatographic separation with mass spectrometric detection, known as a hyphenated technique, offers unparalleled analytical power. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are particularly valuable for the analysis of complex mixtures and for achieving very low detection limits.

In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer, where the separated components are ionized and their mass-to-charge ratios are determined. This provides molecular weight information for each separated peak, aiding in compound identification. LC-MS/MS takes this a step further by selecting a specific ion (the precursor ion), fragmenting it, and then analyzing the resulting fragment ions (product ions). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, making it ideal for quantitative analysis in complex matrices.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive structural elucidation of 5-(4-Hydroxymethylphenyl)nicotinic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are used to identify functional groups and conjugated systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR are employed to characterize 5-(4-Hydroxymethylphenyl)nicotinic acid.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For 5-(4-Hydroxymethylphenyl)nicotinic acid, the expected signals would include:

Signals for the protons on the pyridine ring.

Signals for the protons on the phenyl ring.

A signal for the methylene (B1212753) protons of the hydroxymethyl group.

A signal for the hydroxyl proton of the hydroxymethyl group.

A signal for the acidic proton of the carboxylic acid group.

The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents. The coupling patterns (splitting) of the signals provide information about the number of neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. The expected signals for 5-(4-Hydroxymethylphenyl)nicotinic acid would correspond to:

The carbon atoms of the pyridine ring.

The carbon atoms of the phenyl ring.

The carbon atom of the methylene group.

The carbon atom of the carboxyl group.

The chemical shifts of these carbons are indicative of their chemical environment.

Predicted NMR Data (based on analogous structures):

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.5 - 9.0 | 120 - 155 |

| Phenyl Ring Protons | 7.0 - 7.5 | 125 - 140 |

| -CH₂- Protons | ~4.6 | ~63 |

| -OH Proton | Variable | - |

| -COOH Proton | >10 | ~165 |

Note: These are estimated values and actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of 5-(4-Hydroxymethylphenyl)nicotinic acid would be expected to show characteristic absorption bands for:

O-H stretch (alcohol): A broad band around 3200-3600 cm⁻¹.

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

C=C and C=N stretches (aromatic rings): Peaks in the 1450-1600 cm⁻¹ region.

C-O stretch (alcohol): A peak in the 1000-1200 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The presence of the substituted pyridine and phenyl rings in 5-(4-Hydroxymethylphenyl)nicotinic acid would result in characteristic UV absorption maxima. For nicotinic acid itself, a maximum absorption is observed around 261 nm. researchgate.net The presence of the hydroxymethylphenyl substituent would be expected to cause a shift in this absorption maximum (a bathochromic or hypsochromic shift) and potentially introduce additional absorption bands. The exact position of the λmax would depend on the solvent used for the analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 5-(4-Hydroxymethylphenyl)nicotinic acid, the molecular weight is 229.23 g/mol . In a typical mass spectrometry experiment using electrospray ionization (ESI), the compound would be expected to be observed as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 230.24.

The fragmentation of the molecular ion is predictable based on the functional groups present in the structure: a carboxylic acid, a pyridine ring, a phenyl ring, and a benzyl (B1604629) alcohol moiety. The energetic instability of the molecular ion in the mass spectrometer causes it to break apart into smaller, characteristic fragments. nih.gov The analysis of these fragments helps to confirm the compound's structure.

Common fragmentation pathways for nicotinic acid derivatives and related structures include the loss of small neutral molecules. researchgate.netnih.gov For 5-(4-Hydroxymethylphenyl)nicotinic acid, key fragmentation events would likely include:

Loss of water (H₂O): A peak at m/z 212.23 would correspond to the loss of a water molecule from the hydroxymethyl group. libretexts.org

Loss of the carboxyl group (COOH): Decarboxylation is a common fragmentation pathway for carboxylic acids, which would result in a fragment ion at m/z 184.22. libretexts.org

Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the individual ring structures.

A detailed table of predicted fragment ions for 5-(4-Hydroxymethylphenyl)nicotinic acid is presented below.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Plausible Neutral Loss |

| [M+H]⁺ | 230.24 | - |

| [M+H - H₂O]⁺ | 212.23 | Water (H₂O) |

| [M+H - COOH]⁺ | 184.22 | Carboxyl radical (•COOH) |

| [M+H - H₂O - CO]⁺ | 184.22 | Water and Carbon Monoxide |

Advanced Analytical Techniques for Purity and Identity Confirmation

Beyond initial identification, a suite of advanced analytical techniques is necessary to confirm the purity and unequivocal identity of 5-(4-Hydroxymethylphenyl)nicotinic acid.

X-ray Crystallography and Polymorphism Studies

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of the molecular structure, including bond lengths and angles. For a compound like 5-(4-Hydroxymethylphenyl)nicotinic acid, obtaining a single crystal and analyzing its diffraction pattern would confirm its structural connectivity and stereochemistry.

Furthermore, drug molecules like nicotinic acid and its derivatives can exist in more than one crystal form, a phenomenon known as polymorphism. nih.gov Different polymorphs of the same compound can exhibit varying physical properties, such as solubility and dissolution rate, which can impact its behavior. Therefore, comprehensive polymorphism studies are crucial. While specific crystallographic data for 5-(4-Hydroxymethylphenyl)nicotinic acid is not widely published, studies on related nicotinic acid derivatives have highlighted the importance of characterizing their crystal forms. nih.gov Such studies would involve techniques like powder X-ray diffraction (PXRD) to identify different polymorphic forms and differential scanning calorimetry (DSC) to study their thermal behavior.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. These techniques are essential for determining the absolute configuration of stereocenters. However, the molecular structure of 5-(4-Hydroxymethylphenyl)nicotinic acid is achiral; it does not possess any stereocenters. Therefore, chiroptical spectroscopy for stereochemical assignment is not applicable to this particular compound.

Method Validation and Quality Assurance in Analytical Chemistry

The validation of analytical methods is a critical component of quality assurance in the pharmaceutical and chemical industries. It ensures that a specific method is suitable for its intended purpose. For the quantitative analysis of 5-(4-Hydroxymethylphenyl)nicotinic acid, methods such as High-Performance Liquid Chromatography (HPLC) would need to be validated according to established guidelines.

Precision, Accuracy, Linearity, and Robustness

The validation of an analytical method encompasses several key parameters:

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated. For similar compounds, recoveries are often in the range of 99-101%. researchgate.net

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For HPLC methods used for nicotinic acid and its derivatives, linearity is often established over a concentration range relevant to the expected sample concentrations. researchgate.netnih.gov

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table provides an example of typical acceptance criteria for these validation parameters for an HPLC method.

| Parameter | Typical Acceptance Criteria |

| Precision (RSD) | ≤ 2% |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Robustness | No significant change in results with minor variations in method parameters |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations

The limit of detection (LOD) and limit of quantitation (LOQ) are crucial performance characteristics of a quantitative analytical method.

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, with a common acceptance criterion being a ratio of 3:1. sepscience.com

Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A typical signal-to-noise ratio for the LOQ is 10:1. sepscience.com

The determination of LOD and LOQ can also be based on the standard deviation of the response and the slope of the calibration curve. nih.gov For nicotinamide (B372718), a related compound, reported LOD and LOQ values by TLC-densitometry were as low as 0.088 µ g/spot and 0.265 µ g/spot , respectively. austinpublishinggroup.com For nicotinic acid analysis in human plasma by LC-MS/MS, a lower limit of quantification of 6.57 ng/mL has been reported. rsc.org

The table below shows hypothetical LOD and LOQ values for the analysis of 5-(4-Hydroxymethylphenyl)nicotinic acid by HPLC, based on values reported for similar compounds.

| Parameter | Method | Exemplary Value |

| Limit of Detection (LOD) | HPLC-UV | ~1.5 µg/mL |

| Limit of Quantitation (LOQ) | HPLC-UV | ~4.5 µg/mL |

Q & A

Q. What are the recommended synthetic routes for 5-(4-Hydroxymethylphenyl)nicotinic acid?

Methodological Answer: Synthesis typically involves multi-step organic reactions, leveraging functional group transformations. A common approach includes:

Suzuki-Miyaura Coupling : Reacting a boronic acid derivative (e.g., 4-hydroxymethylphenylboronic acid) with a halogenated nicotinic acid precursor (e.g., 5-bromonicotinic acid) using a palladium catalyst .

Esterification/Hydrolysis : Protecting the carboxylic acid group as an ester during synthesis, followed by hydrolysis to regenerate the acid .

Oxidation/Reduction : Adjusting substituents (e.g., converting formyl to hydroxymethyl groups) using reagents like NaBH₄ or LiAlH₄ .

Q. Key Considerations :

Q. How should researchers handle and store 5-(4-Hydroxymethylphenyl)nicotinic acid to ensure stability?

Methodological Answer:

- Storage : Store in inert atmospheres (argon/nitrogen) at 2–8°C to prevent oxidation or moisture absorption .

- Incompatible Materials : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions to prevent decomposition .

- Safety Precautions :

- Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319 hazards) .

- Work in fume hoods to minimize inhalation risks (H335 hazard) .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

Advanced Research Questions

Q. How does the hydroxymethyl group influence bioactivity compared to other nicotinic acid derivatives?

Methodological Answer: The hydroxymethyl group enhances:

- Solubility : Increased polarity improves aqueous solubility (logP reduced by ~0.5 compared to methyl derivatives) .

- Bioactivity : Hydrogen bonding with biological targets (e.g., enzymes) improves binding affinity. For example:

- Comparative Table :

| Derivative | Substituent | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| 5-(4-Methylphenyl) | -CH₃ | 12.3 | 0.8 |

| 5-(4-Hydroxymethylphenyl) | -CH₂OH | 8.1 | 1.5 |

Q. Experimental Design :

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Formation : Convert to sodium or potassium salts to enhance aqueous solubility .

- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability .

- Co-solvent Systems : Use DMSO/PEG400 mixtures for in vivo dosing .

- Nanoparticle Encapsulation : Lipid-based carriers to enhance bioavailability .

Q. How can researchers elucidate the compound's mechanism of action in biological systems?

Methodological Answer:

Target Identification :

- Pull-down assays : Use biotinylated derivatives to isolate binding proteins .

- CRISPR Screening : Identify genes essential for compound activity .

Pathway Analysis :

- Transcriptomics : RNA-seq to detect differentially expressed genes post-treatment .

- Metabolomics : LC-MS profiling to track changes in lipid metabolism (e.g., HDL modulation) .

In Vivo Models :

Data Contradictions : Address discrepancies (e.g., conflicting HDL-C outcomes in clinical trials) by adjusting model parameters (e.g., baseline LDL-C levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.